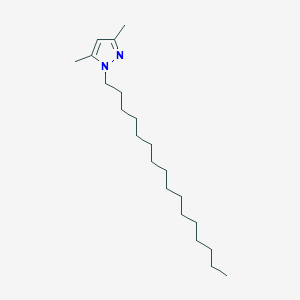
1-hexadecyl-3,5-dimethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hexadecyl-3,5-dimethylpyrazole is an organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecyl-3,5-dimethylpyrazole typically involves the condensation of acetylacetone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like ethanol or water at temperatures ranging from 0°C to 120°C .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The use of water as a solvent is preferred due to its cost-effectiveness and environmental benefits. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: 1-hexadecyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used
科学的研究の応用
Coordination Chemistry
Ligand Development
1-Hexadecyl-3,5-dimethylpyrazole serves as a precursor for various ligands in coordination chemistry. It can form complexes with metals, enhancing their stability and reactivity. For instance, derivatives such as trispyrazolylborate are synthesized from this compound, which are crucial for catalysis and material synthesis.
Case Study: Synthesis of Metal Complexes
Research has demonstrated that this compound can effectively stabilize metal ions in solution. A study showed that complexes formed with copper and palladium exhibited enhanced catalytic activity in organic transformations, highlighting the compound's utility in developing efficient catalysts .
Agricultural Applications
Nitrification Inhibition
One significant application of this compound is its role as a nitrification inhibitor in agricultural practices. It helps regulate nitrogen transformation in soil, thereby improving nitrogen use efficiency and reducing environmental pollution.
| Compound | Effect on Nitrification | Optimal Application Rate |
|---|---|---|
| This compound | Inhibits nitrification effectively | 0.225 - 0.45 mg/kg |
Research indicates that the application of this compound can reduce nitrogen oxide emissions significantly, making it an environmentally friendly option for farmers .
Case Study: Field Trials
Field trials conducted with urea combined with this compound showed a reduction of ammonia emissions by up to 90%, demonstrating its effectiveness in practical agricultural settings .
Pharmaceutical Applications
Antimicrobial Properties
The compound exhibits potential as an antimicrobial agent. Its derivatives have been studied for their ability to combat various microorganisms, including bacteria and fungi.
| Derivative | Microbial Target | Efficacy |
|---|---|---|
| Quaternary pyrazoles | Bacteria | High |
| Trimethylpyrazolium salts | Fungi | Moderate to High |
Studies have indicated that formulations containing this compound show promising results against resistant strains of bacteria .
Materials Science
Coatings and Sealants
In materials science, this compound is utilized as a sealer in automotive and industrial coatings. Its properties help reduce curing temperatures and energy consumption during the production process.
| Application Area | Benefit |
|---|---|
| Automotive coatings | Energy savings & reduced production time |
| Coil steel coatings | Improved durability & corrosion resistance |
Research has shown that coatings formulated with this compound exhibit superior performance compared to traditional materials .
作用機序
The mechanism of action of 1-hexadecyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
類似化合物との比較
3,5-Dimethylpyrazole: A simpler analog with similar chemical properties but lacking the hexadecyl chain.
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis
Uniqueness: 1-hexadecyl-3,5-dimethylpyrazole stands out due to its long hexadecyl chain, which imparts unique physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and medicinal applications .
特性
CAS番号 |
1164-04-1 |
|---|---|
分子式 |
C21H40N2 |
分子量 |
320.6 g/mol |
IUPAC名 |
1-hexadecyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3 |
InChIキー |
CXLQVJKUUGHVAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
正規SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
同義語 |
1-Hexadecyl-3,5-dimethyl-1H-pyrazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















